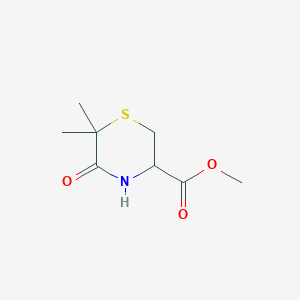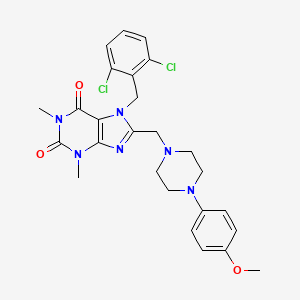![molecular formula C21H15FN4O3 B3002661 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850931-01-0](/img/structure/B3002661.png)
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H15FN4O3 and its molecular weight is 390.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Benzimidazole Derivatives Synthesis : A study by Thimmegowda et al. (2008) involved the synthesis and characterization of a series of trisubstituted benzimidazole derivatives, including the evaluation of their inhibition against MDA-MB-231 breast cancer cell proliferation (Thimmegowda et al., 2008).
Routes to Substituted Benzimidazoles : Yadagiri and Lown (1990) described methods to synthesize various substituted benzimidazoles and imidazolo[4,5-b]pyridines, utilizing nitrobenzene as an oxidant (Yadagiri & Lown, 1990).
Synthesis of Aza-analogues of Benzimidazole : Andrews et al. (1982) explored the synthesis of the 3-oxide of 2-p-nitrophenylimidazo[4,5-b]pyridine, contributing to the understanding of the structural and synthetic aspects of related compounds (Andrews et al., 1982).
Biological Evaluation
Anticancer Agent Synthesis and Evaluation : Romero-Castro et al. (2011) reported the synthesis and preliminary evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents, highlighting compound 6's promising activity against the A549 cell line (Romero-Castro et al., 2011).
Hypoxic Cell Radiosensitizers : Garg et al. (1992) synthesized 2-nitroimidazole derivatives, evaluating their properties as hypoxic cell radiosensitizers. They explored the potential of these compounds in enhancing the effectiveness of radiation therapy in hypoxic tumor environments (Garg et al., 1992).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is thought to work by inhibiting certain enzymes or pathways involved in cell growth and proliferation. This inhibition can lead to changes in the cellular environment, potentially leading to the death of cancer cells or the inhibition of bacterial and fungal growth.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, have diverse biological activities and affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including the inhibition of cell growth and proliferation .
Pharmacokinetics
It is known that similar compounds have been synthesized using solvent- and catalyst-free methods, which can influence their bioavailability .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide . These factors can include the presence of other compounds, the pH of the environment, and the temperature.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-7-16(22)8-6-14)20(25)24-21(27)15-3-2-4-17(12-15)26(28)29/h2-12H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJCXMEVOLFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone](/img/structure/B3002581.png)
![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)
![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)


![2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3002592.png)
![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)


![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)
